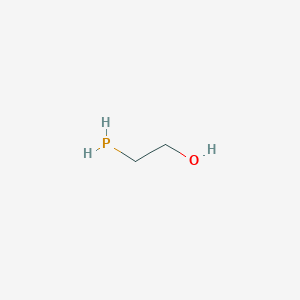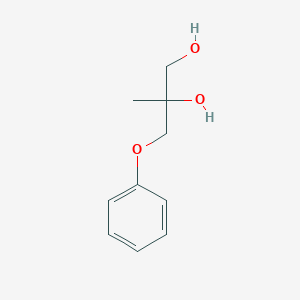
2-methyl-3-phenoxypropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-phenoxypropane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes both phenoxy and diol functional groups, making it versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
2-methyl-3-phenoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1,3-propanediol with phenol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, 2-methyl-1,3-propanediol and phenol, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated and stirred continuously, allowing for efficient production of the desired compound. The final product is separated and purified using techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-methyl-3-phenoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted phenoxy derivatives.
科学研究应用
2-methyl-3-phenoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-methyl-3-phenoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The diol functional group allows the compound to form hydrogen bonds, enhancing its solubility and reactivity in biological systems.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a simpler structure, lacking the phenoxy group.
3-Phenoxy-1,2-propanediol: Another related compound, differing by the position of the methyl group.
Uniqueness
2-methyl-3-phenoxypropane-1,2-diol is unique due to the presence of both phenoxy and diol functional groups, which confer distinct chemical and physical properties. This dual functionality makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
属性
CAS 编号 |
15895-54-2 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
InChI 键 |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
规范 SMILES |
CC(CO)(COC1=CC=CC=C1)O |
同义词 |
2-Methyl-3-phenoxy-1,2-propanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


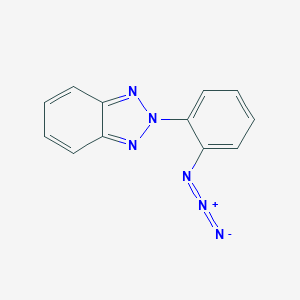
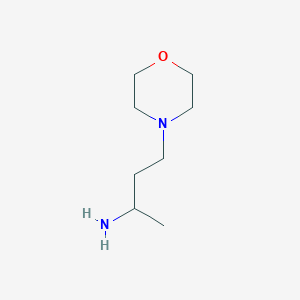

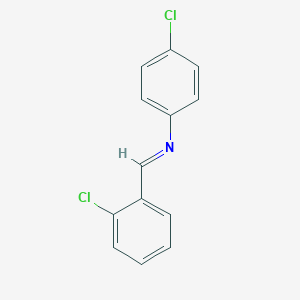
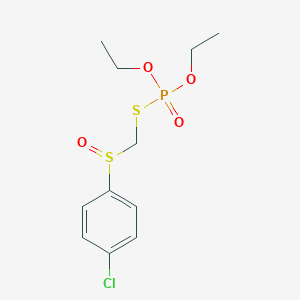
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
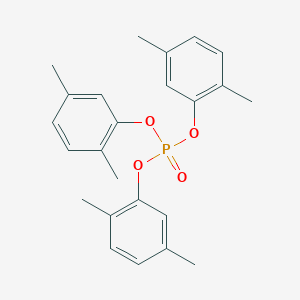
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
